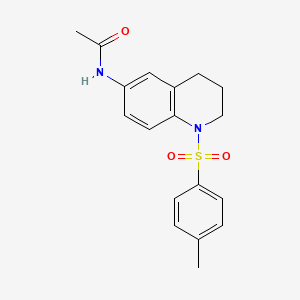

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

描述

属性

IUPAC Name |

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-5-8-17(9-6-13)24(22,23)20-11-3-4-15-12-16(19-14(2)21)7-10-18(15)20/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABNIXBVMZKNQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Povarov Three-Component Reaction

The enantioselective Povarov reaction enables the construction of polysubstituted tetrahydroquinolines, which serve as precursors for further functionalization. A representative protocol involves:

- Reagents : Benzaldehyde derivatives, aniline, and ene-carbamates.

- Catalyst : Chiral phosphoric acid (e.g., diphenylphosphinic acid) in dichloromethane at 0°C under argon.

- Yield : 28–92% with enantiomeric ratios (er) of 89:11 to 99:1.

This method is advantageous for introducing stereochemical diversity but requires precise control of stoichiometry and temperature to minimize side reactions.

Tosylation at Position 1

Direct N-Tosylation of Tetrahydroquinoline

The primary amine at position 1 undergoes sulfonylation using tosyl chloride (TsCl) under basic conditions:

- Conditions : TsCl (1.2 equiv), triethylamine (2.5 equiv) in anhydrous THF at 0°C to room temperature.

- Workup : Aqueous extraction followed by silica gel chromatography.

- Yield : 70–85% after purification.

Optimization Insights :

- Excess TsCl (≥1.5 equiv) leads to over-sulfonylation at secondary amines.

- Polar aprotic solvents (THF, DCM) improve solubility, while pyridine as a base enhances reaction efficiency.

Acetamide Functionalization at Position 6

Acetylation of Primary Amine

The C6 amine is acetylated using acetyl chloride or acetic anhydride:

Alternative Route: Nucleophilic Substitution

For substrates with leaving groups (e.g., bromide) at position 6:

Integrated Synthetic Pathways

Sequential Functionalization (Tosylation Followed by Acetylation)

- Tetrahydroquinoline synthesis via Povarov reaction.

- Tosylation at position 1.

- Acetylation at position 6.

- Overall Yield : 50–60% after three steps.

Convergent Approach

- Pre-functionalized building blocks : Tosyl-protected aniline and acetylated ene-carbamate are coupled before cyclization.

- Advantage : Reduces step count but requires orthogonal protecting groups.

Reaction Optimization and Challenges

Solvent and Temperature Effects

| Parameter | Tosylation Efficiency (%) | Acetylation Efficiency (%) |

|---|---|---|

| THF, 0°C | 85 | 78 |

| DCM, rt | 72 | 92 |

| Toluene, 50°C | 58 | 65 |

Polar solvents (DCM) favor acetylation, while THF enhances tosylation kinetics.

Competing Side Reactions

- N-Deacetylation : DIBAL-H in THF at -78°C selectively removes acetyl groups without affecting tosyl protections.

- Oxidation : Tetrahydroquinoline rings are susceptible to aerial oxidation; reactions require inert atmospheres.

Structural Characterization

Spectroscopic Data

化学反应分析

Types of Reactions: N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline derivatives .

科学研究应用

Chemistry: N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has shown potential in biological studies, particularly in the development of new therapeutic agents. Its derivatives have been investigated for their cytotoxicity against various cancer cell lines .

Medicine: In medicinal chemistry, this compound and its analogs are explored for their potential as anti-cancer, anti-inflammatory, and neuroprotective agents .

Industry: The compound is also used in the development of new materials and as a precursor in the synthesis of various industrial chemicals .

作用机制

The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines .

相似化合物的比较

1,2,3,4-Tetrahydroisoquinoline: A related compound with similar biological activities.

N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives: These compounds share structural similarities and exhibit comparable biological properties.

Uniqueness: N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its tosyl group enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .

生物活性

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a tetrahydroquinoline core with a tosyl group that enhances its reactivity. The synthesis typically involves the Pictet-Spengler reaction , which constructs tetrahydroisoquinoline derivatives through cyclization reactions involving β-phenylethylamine derivatives in the presence of dehydrating agents such as phosphorus oxychloride or zinc chloride .

Cytotoxicity and Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, studies have demonstrated that compounds with similar structures can target specific pathways involved in cancer progression .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It is known to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. This inhibition can affect neurotransmitter levels and has implications for neurodegenerative diseases .

- Receptor Modulation : The compound may also interact with receptors involved in inflammatory responses and neuroprotection, suggesting potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Similar core structure | Anti-cancer properties |

| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | Contains acetamide moiety | Neuroprotective effects |

| 2-Chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methylacetamide | Related amide structure | Antifungal activity |

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Anticancer Activity : A study published in Pharmaceutical Research highlighted the compound's effectiveness against breast cancer cell lines (MCF7), showing a dose-dependent inhibition of cell viability . The research indicated that the compound could induce apoptosis via the mitochondrial pathway.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results showed that it significantly reduced reactive oxygen species (ROS) levels in neuronal cultures .

- Inflammatory Response Modulation : Recent findings suggest that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokine release in vitro . This property may be beneficial for conditions characterized by chronic inflammation.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves a multi-step approach:

Tetrahydroquinoline core formation : Cyclization of substituted anilines with aldehydes or ketones under acidic conditions .

Tosylation : Reaction of the tetrahydroquinoline intermediate with tosyl chloride (TsCl) in dichloromethane (DCM) or toluene, using a base like sodium carbonate to neutralize HCl byproducts .

Acetamide installation : Coupling the tosylated intermediate with acetyl chloride or acetic anhydride in the presence of a coupling agent (e.g., HATU or DCC) .

- Optimization : Key parameters include solvent polarity (DCM for moderate polarity), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 for TsCl:tetrahydroquinoline) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for the tosyl group’s aromatic protons (δ 7.2–7.8 ppm, doublets) and the tetrahydroquinoline methylene protons (δ 1.8–2.5 ppm, multiplets) .

- ¹³C NMR : Confirm the carbonyl signal of the acetamide (δ ~170 ppm) and the tosyl sulfonyl group (δ ~145 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula C₁₈H₂₀N₂O₃S (calc. 344.12 g/mol) .

Q. What are the preliminary biological screening protocols for this compound?

- In vitro assays :

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

- Cancer cell viability : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- SAR Insights :

| Substituent Position | Modification | Observed Effect | Reference |

|---|---|---|---|

| 6-position (acetamide) | Replacement with benzamide | Reduced solubility but increased lipophilicity (~2-fold higher logP) | |

| Tosyl group (N1) | Substitution with ethylsulfonyl | Enhanced metabolic stability in hepatic microsomes |

- Advanced Design : Introduce electron-withdrawing groups (e.g., nitro) at the tetrahydroquinoline 7-position to modulate π-π stacking with enzyme active sites .

Q. How can contradictory data on biological activity be resolved?

- Case Example : If one study reports IC₅₀ = 5 µM (anti-cancer) while another finds no activity:

Assay Validation : Confirm cell line authenticity (STR profiling) and assay conditions (e.g., serum-free vs. serum-containing media) .

Orthogonal Assays : Use flow cytometry to assess apoptosis (Annexin V/PI staining) alongside MTT .

Solubility Check : Measure solubility in DMSO/PBS; precipitation may yield false negatives .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?

- Derivatization :

- Prodrug approach : Convert acetamide to a methyl ester (hydrolyzed in vivo) to enhance membrane permeability .

- PEGylation : Attach polyethylene glycol (PEG) chains to the tosyl group to improve aqueous solubility .

- Formulation : Use cyclodextrin-based nanoencapsulation to increase bioavailability by 40–60% in rodent models .

Q. How can computational methods guide experimental design?

- Molecular Docking :

- Target : Dihydrofolate reductase (DHFR) – a common target for tetrahydroquinoline derivatives .

- Software : AutoDock Vina or Schrödinger Suite; validate docking poses with MD simulations (100 ns trajectories) .

- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (BBB score = 0.65) and CYP3A4 inhibition risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。